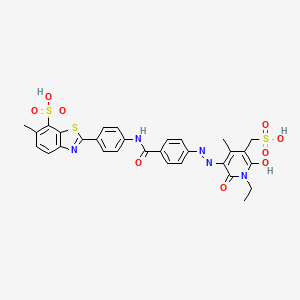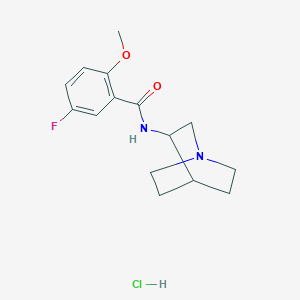
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its unique structure and potential applications in various fields, including drug discovery and medicinal chemistry. The bicyclic structure of the compound, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Azabicyclo(222)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride typically involves multiple steps One common route includes the formation of the azabicyclo[22The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the benzamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride has several scientific research applications:
作用機序
The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
類似化合物との比較
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound shares a similar bicyclic structure but differs in its functional groups.
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide: Another compound with a similar core structure but different substituents, used in cognitive deficit treatments.
Uniqueness
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride is unique due to its specific combination of fluoro and methoxy substituents on the benzamide ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
特性
CAS番号 |
90183-12-3 |
|---|---|
分子式 |
C15H20ClFN2O2 |
分子量 |
314.78 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H19FN2O2.ClH/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18;/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19);1H |
InChIキー |
DNVKCWXLHJDPBI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)F)C(=O)NC2CN3CCC2CC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)


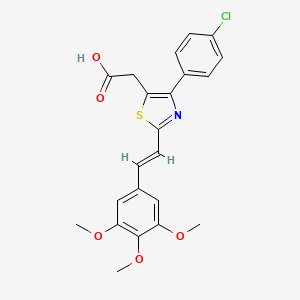



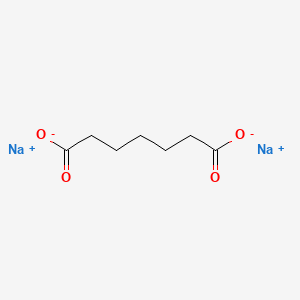
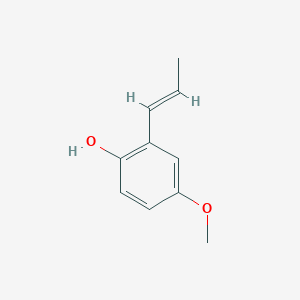


![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
